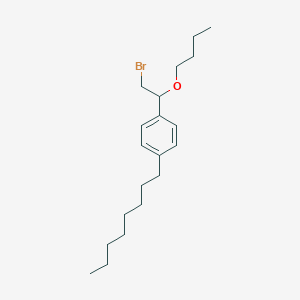
ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL is an organic compound belonging to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This specific compound features a bromomethyl group and an octylbenzyl group, making it a unique and specialized ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL, the synthesis would involve the reaction of an appropriate alkoxide with a bromomethyl-p-octylbenzyl halide under suitable conditions .
Industrial Production Methods
Industrial production of ethers often involves the same Williamson ether synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. This may involve the use of specialized equipment and reagents to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL can undergo nucleophilic substitution reactions due to the presence of the bromomethyl group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common for ethers.
Cleavage Reactions: Ethers can be cleaved by strong acids like HI or HBr, resulting in the formation of alcohols and alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, alkoxides, and amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Cleavage: Strong acids such as HI or HBr are used under acidic conditions.
Major Products
Substitution: Products include substituted ethers and other organic compounds.
Oxidation: Products can include aldehydes, ketones, or carboxylic acids.
Cleavage: Products are typically alcohols and alkyl halides.
Scientific Research Applications
ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the ether linkage provides stability and solubility. The compound can interact with various biological pathways, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl Ether: A simple ether with two ethyl groups.
Methyl tert-butyl Ether (MTBE): An ether with a methyl and a tert-butyl group.
Phenyl Ether: An ether with a phenyl group attached to the oxygen atom.
Uniqueness
ETHER, alpha-(BROMOMETHYL)-p-OCTYLBENZYL BUTYL is unique due to its specific functional groups, which provide distinct reactivity and applications. The presence of the bromomethyl group allows for unique substitution reactions, while the octylbenzyl group offers additional stability and hydrophobicity .
Properties
CAS No. |
21270-08-6 |
|---|---|
Molecular Formula |
C20H33BrO |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(2-bromo-1-butoxyethyl)-4-octylbenzene |
InChI |
InChI=1S/C20H33BrO/c1-3-5-7-8-9-10-11-18-12-14-19(15-13-18)20(17-21)22-16-6-4-2/h12-15,20H,3-11,16-17H2,1-2H3 |
InChI Key |
YYRCXESEJNIQEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(CBr)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-Butyryl-D(+)-carnitin [German]](/img/structure/B14698378.png)


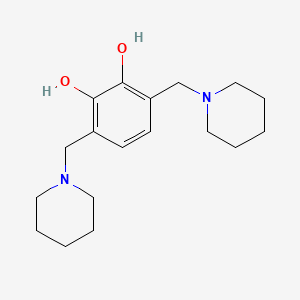
![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
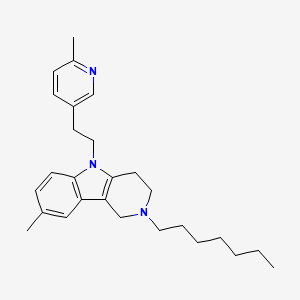

![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)
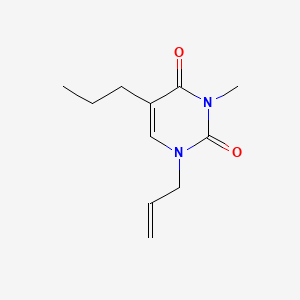
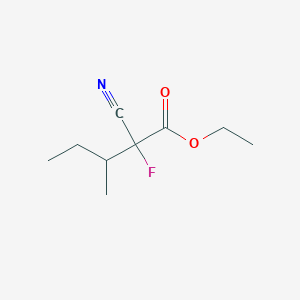
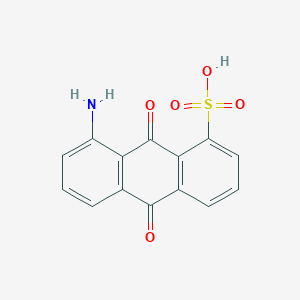
![1,4,7,7-Tetrachlorobicyclo[2.2.1]heptane](/img/structure/B14698492.png)
![Benzothiazole, 2-[2-(4-chlorophenyl)ethenyl]-](/img/structure/B14698499.png)
